Z-beta-Dab(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-beta-Dab(Fmoc)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of beta-diaminobutyric acid (Dab) with a fluorenyl
Actividad Biológica
Z-beta-Dab(Fmoc)-OH, or Z-β-(9-fluorenylmethoxycarbonyl)-diamino-butyric acid, is a beta-amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a beta-diaminobutyric acid structure protected by the Fmoc group, which is essential for solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the following components:
- Fmoc Group : Provides protection to the amino group, allowing for selective reactions during peptide synthesis.
- Beta-Diaminobutyric Acid Backbone : Offers unique steric and electronic properties that can enhance the biological activity of peptides.
The synthesis of this compound typically involves microwave-assisted techniques to improve yield and reduce reaction time. The Fmoc group is removed through basic hydrolysis, facilitating further functionalization or incorporation into peptide chains.
This compound has been shown to enhance the biological activity of peptides due to its ability to improve membrane permeability. Peptides containing beta-diaminobutyric acid residues exhibit favorable interactions with biological membranes, which may lead to enhanced cellular uptake and bioactivity compared to traditional alpha-amino acids.
Research indicates that peptides incorporating this compound can improve binding affinities for specific receptors, potentially increasing their efficacy as drug candidates. This property is particularly valuable in developing therapeutics aimed at targeting membrane-associated receptors.
Case Studies
- Peptide Therapeutics : Studies have demonstrated that peptides synthesized with this compound show improved pharmacokinetics and bioavailability. For instance, a peptide analog incorporating this compound was found to have enhanced stability and potency in receptor binding assays compared to its alpha-amino acid counterparts.
- Cyclic Polyamides : Research involving cyclic polyamides has shown that incorporating this compound can lead to increased DNA binding affinity. In one study, cyclic polyamides containing this beta-amino acid exhibited significant improvements in cellular localization properties, suggesting potential applications in gene therapy .
Comparative Analysis
To illustrate the uniqueness of this compound in comparison with other amino acid derivatives, the following table summarizes key structural features and biological implications:
Compound Name | Structure Type | Unique Features |
---|---|---|
Z-beta-Alanine(Fmoc)-OH | Beta-amino acid | Simpler structure; less steric hindrance |
Fmoc-Lysine | Alpha-amino acid | Longer side chain; different reactivity |
Z-Arginine(Fmoc)-OH | Alpha-amino acid | Positively charged side chain; distinct biological roles |
Fmoc-Diaminobutyric Acid | Similar backbone | Lacks protective Z group; more reactive |
This compound | Beta-amino acid | Unique beta positioning enhances interactions and properties |
Research Findings
Recent studies have focused on the pharmacological potential of peptides synthesized with this compound. Key findings include:
- Enhanced Binding Affinities : Peptides containing this compound have shown improved interactions with target receptors, leading to increased therapeutic efficacy.
- Improved Stability : The incorporation of this compound into peptide structures has been associated with greater resistance to enzymatic degradation, enhancing their bioavailability .
- Cellular Uptake : Research indicates that peptides with beta-diaminobutyric acid residues can facilitate better cellular uptake compared to those composed solely of alpha-amino acids .
Propiedades
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVOVLCIBZKIQ-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583448 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349547-09-7 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.